![molecular formula C20H18Cl2N2O3S2 B2359837 3,6-dichloro-N-(4-(piperidin-1-ylsulfonyl)phenyl)benzo[b]thiophene-2-carboxamide CAS No. 325721-36-6](/img/structure/B2359837.png)

3,6-dichloro-N-(4-(piperidin-1-ylsulfonyl)phenyl)benzo[b]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

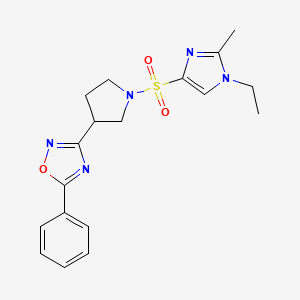

“3,6-dichloro-N-(4-(piperidin-1-ylsulfonyl)phenyl)benzo[b]thiophene-2-carboxamide” is a chemical compound with the molecular formula C20H18Cl2N2O3S2 and a molecular weight of 469.4. It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

Synthesis Analysis

The synthesis of piperidine derivatives, like the compound , has been a subject of extensive research. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The target compounds were obtained in moderate to good yields by refluxing chloroacetamide derivatives with arylamines .Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains two chlorine atoms, two nitrogen atoms, three oxygen atoms, and two sulfur atoms.Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Reactivity

Microwave-Assisted Synthesis : A study demonstrated the utility of microwave irradiation in synthesizing tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives, showcasing a rapid and efficient synthetic route for complex molecules (Abdalha, El-Regal, El-Kassaby, & Ali, 2011). This method could potentially be applied to synthesize derivatives of the specified compound, enhancing the efficiency of their production.

Substituted (Benzo[b]thiophen-2-yl) Derivatives : Research into the synthesis and characterization of substituted (benzo[b]thiophen-2-yl) derivatives highlights the chemical reactivity and potential applications of benzo[b]thiophene carboxamides in developing pharmaceutical agents (Sedlák, Drabina, Lánský, & Svoboda, 2008). These studies suggest a pathway for modifying the core structure of the specified compound to explore its therapeutic potential.

Biological and Pharmaceutical Applications

Antibacterial and Antifungal Activities : New pyridine derivatives, including those with piperidinyl and sulfonyl functionalities, have been synthesized and evaluated for their antibacterial and antifungal activities (Patel & Agravat, 2007). This suggests that derivatives of the specified compound may also hold potential for antimicrobial research.

Bioactive O-Substituted Derivatives : The synthesis of bioactive O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine demonstrates the potential for sulfonamide derivatives in developing enzyme inhibitors (Khalid, Rehman, Abbasi, Khan, Ashraf, Ahmad, & Ejaz, 2013). This research indicates that modifying the specified compound to introduce bioactive functionalities could lead to new therapeutic agents.

Glycosyl Triflate Formation for Glycosidic Linkages : A study on the use of benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride for converting thioglycosides to glycosyl triflates showcases the compound's utility in synthesizing complex glycosidic structures (Crich & Smith, 2001). This presents a potential application of the specified compound in the synthesis of biologically relevant glycoconjugates.

Orientations Futures

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there will be ongoing research and development in this area.

Propriétés

IUPAC Name |

3,6-dichloro-N-(4-piperidin-1-ylsulfonylphenyl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N2O3S2/c21-13-4-9-16-17(12-13)28-19(18(16)22)20(25)23-14-5-7-15(8-6-14)29(26,27)24-10-2-1-3-11-24/h4-9,12H,1-3,10-11H2,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNPAYUDGMFVLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-dichloro-N-(4-(piperidin-1-ylsulfonyl)phenyl)benzo[b]thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethyl-6-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2359762.png)

![3-(3-Fluorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2359765.png)

![N-(3-methoxypropyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359768.png)

![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2359769.png)

![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2359772.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2359774.png)

![3-((2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2359776.png)